molecular formula C8H6N2O2 B15072434 Methyl 2-ethynylpyrimidine-5-carboxylate

Methyl 2-ethynylpyrimidine-5-carboxylate

Cat. No.: B15072434
M. Wt: 162.15 g/mol
InChI Key: GNNVHANXZCGAJK-UHFFFAOYSA-N
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Description

Methyl 2-ethynylpyrimidine-5-carboxylate is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethynyl group at the 2-position and a carboxylate ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethynylpyrimidine-5-carboxylate typically involves the reaction of a suitable pyrimidine precursor with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynylpyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The halogenated pyrimidine precursor can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-ethynylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 2-ethynylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate ester group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Methyl 2-ethynylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    Methyl 2-ethynylpyridine-5-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 2-ethynylpyrimidine-4-carboxylate: Similar structure but with the carboxylate ester group at the 4-position instead of the 5-position.

    Methyl 2-ethynylpyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

methyl 2-ethynylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H6N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h1,4-5H,2H3

InChI Key

GNNVHANXZCGAJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C#C

Origin of Product

United States

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